2-(4-Fluorobenzoyl)-3-hydroxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8FNO2 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
(4-fluorophenyl)-(3-hydroxypyridin-2-yl)methanone |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)12(16)11-10(15)2-1-7-14-11/h1-7,15H |
InChI Key |
PIHYBDMXGDARLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Chemical Derivatization of 2 4 Fluorobenzoyl 3 Hydroxypyridine
Elaboration of the 3-Hydroxypyridine (B118123) Core: Advanced Synthetic Routes
The de novo construction of the 3-hydroxypyridine core is a challenging synthetic endeavor that requires precise control over regioselectivity. Several powerful methodologies have been developed to access this valuable heterocyclic scaffold.
The hetero-Diels-Alder (HDA) reaction represents a highly modular and efficient strategy for the one-step construction of six-membered heterocyclic rings. rsc.orgacs.org In the context of 3-hydroxypyridine synthesis, this [4+2] cycloaddition typically involves the reaction of a 1-azadiene equivalent with an alkyne dienophile. acs.orgcapes.gov.br This approach allows for the assembly of highly functionalized pyridine (B92270) rings with a high degree of regiocontrol. capes.gov.br
The general strategy involves the cycloaddition of a silylated enol oxime (acting as the 1-azadiene component) with an alkyne, which upon aromatization, yields the 3-hydroxypyridine scaffold. acs.org The choice of substituents on both the azadiene and the alkyne dictates the final substitution pattern on the pyridine ring. For the synthesis of a precursor to 2-(4-Fluorobenzoyl)-3-hydroxypyridine, one could envision a reaction between an appropriately substituted azadiene and an alkyne bearing a group that can be later converted to the benzoyl moiety. The reaction often proceeds in high yields and can be performed on a multigram scale. acs.org Lewis acid catalysis, for instance with Nd(OTf)₃, can also be employed to facilitate the reaction between alkoxyoxazoles and dienophiles at room temperature. rsc.org
Table 1: Examples of Hetero-Diels-Alder Reactions for 3-Hydroxypyridine Synthesis
| Azadiene Component | Dienophile (Alkyne) | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Silylated Enol Oximes | Monosubstituted Alkynyl Ketones | Heated Toluene (180 °C) | Exceptional regioselectivity (>95:5) for the 6-isomer. | acs.orgcapes.gov.br |
| 5-Ethoxyoxazoles | Various Dienophiles | Nd(OTf)₃, Room Temperature | General, single-step access with good functional group tolerance. | rsc.org |
De novo synthesis of 3-hydroxypyridines can also be achieved through elegant cyclization strategies that build the ring from acyclic precursors. A notable example is the palladium(0)-catalyzed "anti-Wacker"-type arylative cyclization. mdpi.comresearchgate.net This methodology allows for the efficient and regioselective preparation of polysubstituted 3-hydroxypyridines from readily available starting materials like amino acids, propargyl alcohols, and arylboronic acids. mdpi.com
The key steps in this process involve the Pd(0)-catalyzed anti-selective cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. researchgate.net This is followed by oxidation of the resulting 3-hydroxy-1,2,3,6-tetrahydropyridine intermediates to the corresponding 3-oxo derivatives and a subsequent elimination of p-toluenesulfinic acid to afford the aromatized 3-hydroxypyridine. mdpi.comresearchgate.net This method provides a diverse range of polysubstituted 3-hydroxypyridines, and the resulting hydroxyl group can be further functionalized if needed. mdpi.com
While de novo synthesis builds the ring from the ground up, functionalization of a pre-existing pyridine ring is another critical strategy. Nucleophilic aromatic substitution (SNAr) is particularly effective for pyridines, which are inherently electron-deficient (π-deficient) heterocycles. nih.govuoanbar.edu.iq The electron-withdrawing nitrogen atom activates the ring, especially at the C2 and C4 positions, towards attack by nucleophiles. uoanbar.edu.iqquimicaorganica.org
This approach can be used to introduce a hydroxyl group or a precursor at the 3-position. While direct nucleophilic attack at the C3 position is slower than at C2 or C4, the strategic placement of activating groups and a suitable leaving group (like a halide) can facilitate the desired transformation. quimicaorganica.org An alternative modern approach involves a two-step process of C-H fluorination followed by SNAr. nih.gov This method allows for the late-stage functionalization of complex pyridines by first installing a fluoride (B91410) at the position alpha to the nitrogen, which then serves as an excellent leaving group for substitution with various nucleophiles, including oxygen-based nucleophiles to generate the hydroxypyridine moiety. nih.gov
Precision Introduction of the 4-Fluorobenzoyl Moiety
Once the 3-hydroxypyridine core is synthesized, the next critical step is the regioselective introduction of the 4-fluorobenzoyl group at the C2 position.
Direct acylation of the 3-hydroxypyridine ring, analogous to the Friedel-Crafts reaction in benzene (B151609) chemistry, is a primary method for installing the 4-fluorobenzoyl group. The reaction typically employs 4-fluorobenzoyl chloride as the acylating agent in the presence of a Lewis acid catalyst. mdpi.com The electron-rich nature of the 3-hydroxypyridine ring directs the electrophilic acylium ion preferentially to the ortho (C2) and para (C6) positions.
To achieve selectivity for the C2 position, the hydroxyl group at C3 can be used as a directing group. The reaction conditions, such as the choice of Lewis acid and solvent, must be carefully optimized to favor C2 acylation and prevent side reactions. A typical procedure involves reacting the 3-hydroxypyridine substrate with 4-fluorobenzoyl chloride at low temperatures (e.g., 0–5 °C) to control the reactivity and enhance selectivity. mdpi.com The preparation of the requisite 4-fluorobenzoyl chloride is straightforward, often involving the reaction of 4-fluorobenzoic acid with reagents like thionyl chloride or oxalyl chloride. reddit.com
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming the C-C bond between the pyridine ring and the benzoyl group. rsc.org This strategy provides a different retrosynthetic disconnection, where a functionalized pyridine is coupled with a suitable benzoyl partner.
One potential pathway involves the coupling of a 2-halopyridine (e.g., 2-bromo-3-hydroxypyridine) with a 4-fluorophenyl organometallic reagent (e.g., from a Grignard or boronic acid) under palladium or nickel catalysis, followed by oxidation of the resulting intermediate. A more direct approach involves the use of N-tosylhydrazones derived from aldehydes. nih.gov In a hypothetical application, a 3-hydroxypyridine-2-carbaldehyde could be converted to its N-tosylhydrazone, which could then participate in a palladium-catalyzed cross-coupling reaction with a 4-fluorophenylboronic acid to form the desired aryl-ketone linkage. nih.gov The presence of the pyridyl group can act as a directing group, facilitating these transformations by forming stable complexes with the metal catalyst. rsc.orgresearchgate.net
Table 2: Comparison of Acylation and Cross-Coupling Methods
| Methodology | Pyridine Substrate | Coupling Partner | Catalyst/Reagent | Key Advantage | Reference |
|---|---|---|---|---|---|
| Acylation | 3-Hydroxypyridine | 4-Fluorobenzoyl Chloride | Lewis Acid (e.g., AlCl₃) | Direct C-H functionalization, atom economical. | mdpi.com |
| Cross-Coupling | 2-Halo-3-hydroxypyridine | 4-Fluorophenylboronic Acid | Palladium or Nickel Catalyst | High functional group tolerance, mild conditions. | rsc.orgresearchgate.net |
Diversification and Derivatization Strategies for this compound
The chemical architecture of this compound offers distinct regions for selective modification: the pyridine ring and the fluorobenzoyl moiety. Strategic derivatization of these components can yield a library of analogs with modulated electronic, steric, and pharmacokinetic properties.
The pyridine nucleus of this compound is amenable to a variety of modifications, primarily through electrophilic aromatic substitution, although the existing substituents influence the regioselectivity of these reactions. The hydroxyl group at the C3 position is an activating ortho-, para-director, while the benzoyl group at C2 is a deactivating meta-director. This electronic interplay dictates the likely positions for substitution.
Electrophilic Aromatic Substitution:
The most probable sites for electrophilic attack on the pyridine ring are the C4 and C6 positions, which are ortho and para to the activating hydroxyl group. The C5 position is less favored due to steric hindrance from the adjacent benzoyl group and its meta-relationship to the hydroxyl group. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups.
Nitration: Treatment with nitric acid in a sulfuric acid medium can introduce a nitro group, likely at the C4 or C6 position. Subsequent reduction of the nitro group can yield an amino functionality, which can be further derivatized.
Halogenation: Reactions with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent can introduce halogen atoms, which can serve as handles for further cross-coupling reactions.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group, enhancing the compound's polarity and aqueous solubility.
Friedel-Crafts Alkylation and Acylation: These reactions are generally less effective on pyridine rings due to the basicity of the nitrogen atom, which complexes with the Lewis acid catalyst. However, under specific conditions, these modifications may be achievable.
Table 1: Proposed Positional and Substituent Modifications on the Pyridine Nucleus
| Position | Reagents and Conditions | Proposed Substituent | Potential for Further Derivatization |
| C4/C6 | HNO₃, H₂SO₄ | -NO₂ | Reduction to -NH₂, then acylation, alkylation, etc. |
| C4/C6 | Br₂, FeBr₃ | -Br | Suzuki, Stille, Buchwald-Hartwig cross-coupling reactions. |
| C4/C6 | SO₃, H₂SO₄ | -SO₃H | Conversion to sulfonamides, sulfonyl chlorides. |
C-H Activation:
Recent advances in transition-metal-catalyzed C-H activation offer a powerful tool for the direct functionalization of the pyridine ring. Catalysts based on palladium, rhodium, or iridium can enable the introduction of alkyl, aryl, or other functional groups at specific C-H bonds, potentially offering greater regiocontrol than traditional electrophilic substitution methods.
The 4-fluorobenzoyl moiety provides a distinct site for modification that is electronically and sterically separate from the pyridine nucleus, allowing for orthogonal derivatization strategies. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAᵣ), is the primary handle for such modifications.
Nucleophilic Aromatic Substitution (SNAᵣ):
The electron-withdrawing nature of the carbonyl group activates the para-positioned fluorine atom towards nucleophilic attack. This allows for the displacement of the fluoride ion by a variety of nucleophiles, leading to a diverse range of derivatives.
Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides can introduce ether linkages.
Amination: A variety of primary and secondary amines can displace the fluorine to form the corresponding aniline (B41778) derivatives.
Thiolation: Thiolates can be used to introduce thioether functionalities.
The success of these reactions is often dependent on the nucleophilicity of the attacking species and the reaction conditions, which may include the use of a polar aprotic solvent and elevated temperatures.
Table 2: Proposed Orthogonal Functionalization of the Fluorobenzoyl Group via SNAᵣ
| Nucleophile | Reagents and Conditions | Resulting Functional Group |
| Methoxide | NaOCH₃, DMF, heat | 4-Methoxybenzoyl |
| Aniline | Aniline, K₂CO₃, DMSO, heat | 4-(Phenylamino)benzoyl |
| Ethanethiolate | NaSCH₂CH₃, DMF, heat | 4-(Ethylthio)benzoyl |
Modification of the Carbonyl Group:
The ketone functionality itself can be a point of derivatization, although these reactions may also affect the pyridine ring if not performed under carefully controlled conditions.
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Reductive Amination: In the presence of an amine and a reducing agent, the carbonyl can be converted to an amine.
The synthesis of isotopically labeled versions of this compound is crucial for in vitro and in vivo studies, including metabolic profiling, receptor binding assays, and imaging studies. The most common isotopes used in drug metabolism studies are Carbon-14 (¹⁴C) and Tritium (B154650) (³H).
Carbon-14 Labeling:
The introduction of a ¹⁴C label typically involves a multi-step synthesis starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]carbon dioxide, [¹⁴C]cyanide, or [¹⁴C]methyl iodide. The position of the label is chosen to be metabolically stable to prevent its loss during biological processing.
A potential strategy for ¹⁴C-labeling could involve the synthesis of a ¹⁴C-labeled 4-fluorobenzoic acid, which is then coupled with a suitable 3-hydroxypyridine precursor. For instance, starting with [¹⁴C]carbon dioxide, one could perform a Grignard reaction with 4-fluorophenylmagnesium bromide to generate [carboxyl-¹⁴C]4-fluorobenzoic acid. This labeled acid can then be converted to the corresponding acyl chloride and used in a Friedel-Crafts acylation of 3-methoxypyridine, followed by demethylation to yield the final ¹⁴C-labeled product.
Tritium Labeling:
Tritium labeling can often be achieved in the later stages of a synthetic sequence. One common method is catalytic tritium exchange, where the compound is exposed to tritium gas (T₂) in the presence of a metal catalyst (e.g., Palladium on carbon). This can lead to the exchange of hydrogen atoms for tritium atoms at various positions. For more specific labeling, a precursor with a halogen substituent (e.g., a bromo- or iodo-substituted analog) can be subjected to catalytic tritiodehalogenation.
Table 3: Potential Strategies for Isotopic Labeling of this compound
| Isotope | Labeling Strategy | Potential Labeled Position(s) | Precursor |
| ¹⁴C | Grignard carboxylation followed by acylation | Carbonyl carbon of the benzoyl group | [¹⁴C]CO₂ |
| ³H | Catalytic tritiodehalogenation | Aromatic position on either ring | Halogenated precursor |
| ³H | Catalytic tritium exchange | Various positions on both rings | Unlabeled parent compound |
These sophisticated synthetic strategies provide a robust framework for the extensive derivatization of this compound, enabling a thorough exploration of its chemical space and the development of analogs with finely tuned properties for various scientific investigations.
Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 2 4 Fluorobenzoyl 3 Hydroxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Fluorine-19 Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 2-(4-Fluorobenzoyl)-3-hydroxypyridine. Analysis of 1H, 13C, and 19F NMR spectra allows for the precise assignment of each atom within the molecule's framework.
Unambiguous Structural Assignment via 1H, 13C, and 19F NMR
The 1H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the pyridine (B92270) and fluorophenyl rings. The pyridine ring protons would typically appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the bulky benzoyl and hydroxyl substituents. The protons on the fluorophenyl group would exhibit a characteristic pattern, likely two doublets of doublets, due to coupling with each other and with the fluorine atom.
The 13C NMR spectrum provides information on the carbon skeleton. Unique signals are anticipated for each carbon atom, including the carbonyl carbon of the benzoyl group, the carbons of the pyridine and fluorophenyl rings, and the carbon atoms bearing the hydroxyl and fluoro substituents. The carbon atoms of the fluorophenyl ring are expected to show splitting due to coupling with the 19F nucleus (nJCF), which is a key diagnostic feature.
19F NMR spectroscopy is particularly informative for fluorinated compounds. A single signal is expected for the fluorine atom on the benzoyl group. The chemical shift of this signal is sensitive to the electronic environment, providing confirmation of the fluorine's position on the aromatic ring. mdpi.com
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Pyridine-H4 | 7.30 - 7.50 | dd | JH4-H5, JH4-H6 |
| Pyridine-H5 | 7.10 - 7.30 | t | JH5-H4, JH5-H6 |
| Pyridine-H6 | 8.10 - 8.30 | dd | JH6-H5, JH6-H4 |
| Fluorobenzoyl-H2', H6' | 7.90 - 8.10 | dd | JH-H, JH-F |
| Fluorobenzoyl-H3', H5' | 7.15 - 7.35 | t | JH-H, JH-F |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Coupling |
|---|---|---|
| C=O | 190 - 195 | - |
| Pyridine-C2 | 150 - 155 | - |
| Pyridine-C3 | 155 - 160 | - |
| Pyridine-C4 | 120 - 125 | - |
| Pyridine-C5 | 115 - 120 | - |
| Pyridine-C6 | 145 - 150 | - |
| Fluorobenzoyl-C1' | 130 - 135 | d, 3JCF |
| Fluorobenzoyl-C2', C6' | 130 - 135 | d, 2JCF |
| Fluorobenzoyl-C3', C5' | 115 - 120 | d, 3JCF |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unequivocally confirm the structural assignments made from 1D NMR data, a suite of 2D NMR experiments is employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, allowing for the establishment of connectivity between adjacent protons within the pyridine and fluorophenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms, providing definitive 1H-13C one-bond connections.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. For instance, HMBC can show correlations from the pyridine protons to the carbonyl carbon, and from the fluorobenzoyl protons to the same carbonyl carbon, thus confirming the link between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. In this compound, NOESY could show correlations between the pyridine-H4 proton and the protons of the fluorobenzoyl ring, providing information about the preferred conformation of the molecule around the C2-C=O bond.
Computational Validation of NMR Chemical Shifts
The accuracy of experimental NMR assignments can be further bolstered through computational methods. mdpi.com Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C chemical shifts of a proposed structure. mdpi.com By comparing the computationally predicted chemical shifts with the experimental values, the structural assignment can be validated with a high degree of confidence. Discrepancies between calculated and experimental shifts can sometimes highlight subtle structural features or conformational effects not immediately apparent from the experimental data alone.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the bonding within the molecule.
Interpretation of Characteristic Vibrational Modes and Functional Group Identification
The IR and Raman spectra of this compound are expected to exhibit a number of characteristic absorption bands that correspond to the vibrational modes of its functional groups.
O-H Stretching: A broad absorption band in the region of 3400-3200 cm-1 in the IR spectrum is characteristic of the hydroxyl group, with the broadening indicative of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm-1 region.
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm-1 is expected for the carbonyl (ketone) group. The exact position can be influenced by conjugation with the aromatic rings and hydrogen bonding.
C=C and C=N Stretching: Vibrations associated with the aromatic rings (both pyridine and fluorophenyl) will appear in the 1600-1400 cm-1 region.
C-F Stretching: A strong absorption band in the 1250-1100 cm-1 region is a clear indicator of the C-F bond.
O-H Bending and C-O Stretching: These vibrations are typically found in the 1400-1200 cm-1 range.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C=O stretch | 1680 - 1650 | Strong |
| Aromatic C=C/C=N stretch | 1600 - 1400 | Medium to Strong |
| O-H bend | 1400 - 1300 | Medium |
| C-O stretch | 1260 - 1180 | Strong |
Probing Intra- and Intermolecular Hydrogen Bonding Interactions
A key structural feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at the 3-position and the oxygen atom of the carbonyl group at the 2-position of the pyridine ring. This interaction would form a stable six-membered ring. Evidence for this intramolecular hydrogen bond can be readily obtained from the IR spectrum. The O-H stretching vibration would be shifted to a lower frequency (e.g., ~3200 cm-1) and appear as a broad band, which is a classic signature of hydrogen bonding.
In the solid state, intermolecular hydrogen bonding may also occur, for instance, between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. Such interactions can lead to further shifts and changes in the shape of the O-H and N-H (if tautomers are present) stretching bands, as well as affecting the lattice vibrations in the far-IR and Raman spectra.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
The electronic absorption spectrum of this compound is characterized by transitions occurring within its chromophoric system, which comprises the fluorobenzoyl and hydroxypyridine moieties. The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.
The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The conjugated system formed by the pyridine and benzoyl groups influences the energy of these transitions. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an antibonding π* orbital of the carbonyl or pyridine ring. For pyridine itself, the n-π* transition is observed at a longer wavelength compared to the π-π* transition in benzene (B151609), and it is of lower intensity mdpi.com.
The presence of the hydroxyl and fluoro substituents will also modulate the absorption maxima. The hydroxyl group, an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The fluorine atom, through its inductive and mesomeric effects, can also influence the spectral properties. In similar furo-pyridine systems, characteristic absorption bands are observed in the 250 to 390 nm region, attributed to π → π* and n → π* transitions researchgate.net. For 3-hydroxypyridine (B118123), the UV spectrum shows characteristic features that can be used for its identification researchgate.net.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π → π | Shorter wavelength (UV) | High |
| n → π | n → π | Longer wavelength (UV-Vis) | Low |
The absorption and fluorescence spectra of this compound are anticipated to be sensitive to the surrounding environment, exhibiting solvatochromism and pH-dependent shifts.
Solvatochromism: The polarity of the solvent can influence the position of the absorption and emission bands. In polar solvents, molecules with a significant change in dipole moment upon electronic excitation will exhibit spectral shifts. For many organic compounds, an increase in solvent polarity leads to a red shift (bathochromic shift) in the fluorescence spectrum. For instance, the fluorescence spectra of some 2-hydroxypyridine derivatives show a red shift with an increase in solvent polarity researchgate.net. This phenomenon is attributed to the stabilization of the more polar excited state by the polar solvent molecules.
pH-Dependent Spectral Shifts: The presence of the acidic hydroxyl group and the basic pyridine nitrogen atom makes the electronic spectrum of this compound highly dependent on the pH of the solution. Protonation or deprotonation of these functional groups alters the electronic distribution within the molecule, leading to significant shifts in the absorption and fluorescence maxima.
At different pH values, various ionic species of the molecule can exist, each with its distinct spectral signature. For example, studies on 3-hydroxypyridine derivatives have shown that the cationic, dipolar ionic, and anionic forms are fluorescent, while the neutral form may not be nih.gov. The variation of fluorescence intensity and wavelength with pH can be utilized to determine the pKa values for the different ionization equilibria of the molecule nih.gov. It has been observed that changing the pH with acid or base can cause a reversible shift in the emission wavelength of fluorescent compounds units.it.
Table 2: Predicted Spectral Shifts for this compound under Different Conditions
| Condition | Effect | Predicted Spectral Shift |
| Increasing Solvent Polarity | Solvatochromism | Bathochromic (red) shift in fluorescence |
| Acidic pH | Protonation of pyridine nitrogen | Shift in absorption and fluorescence maxima |
| Basic pH | Deprotonation of hydroxyl group | Shift in absorption and fluorescence maxima |
Mass Spectrometry: High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of this compound and for elucidating its fragmentation pathways.
By providing a high-resolution mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition. This is crucial for confirming the identity of the synthesized compound.
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns. The fragmentation is likely to be initiated by cleavage of the more labile bonds in the structure. Common fragmentation pathways for similar compounds often involve cleavages at the carbonyl group and the bond connecting the two aromatic rings.
For instance, an alpha-fragmentation could occur, driven by the localization of the charge on a heteroatom, leading to the cleavage of an adjacent bond libretexts.org. In the case of this compound, this could involve the loss of the fluorophenyl group or cleavage within the pyridine ring. The analysis of fragmentation patterns of related compounds, such as flavonoids, has shown characteristic losses of small molecules like CO and H₂O, as well as cleavages of the rings preprints.org. The fragmentation pathways can be rationalized by considering the stability of the resulting fragment ions preprints.org.
Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound
| Parameter | Predicted Value/Information |
| Molecular Formula | C₁₂H₈FNO₂ |
| Exact Mass of [M+H]⁺ | To be determined by HRMS |
| Potential Fragmentation Pathways | - Cleavage of the C-C bond between the carbonyl group and the pyridine ring.- Loss of CO from the benzoyl moiety.- Fission of the pyridine ring. |
| Key Fragment Ions | - [C₇H₄FO]⁺ (fluorobenzoyl cation)- [C₅H₄NO]⁺ (hydroxypyridine fragment) |
X-ray Crystallography: Single-Crystal and Powder Diffraction for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction: Analysis of a suitable single crystal of this compound would yield its precise molecular structure. This includes the determination of the crystal system, space group, and unit cell dimensions. For example, a related compound, N-(4-fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, crystallizes in the triclinic system nih.gov. The planarity of the aromatic rings and the dihedral angle between them are key structural parameters that would be determined. In similar structures, the aromatic rings are often nearly coplanar mdpi.com. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings, play a crucial role in stabilizing the crystal packing nih.gov. These interactions would be clearly elucidated from the single-crystal structure analysis.
Powder X-ray Diffraction (PXRD): For a microcrystalline powder sample, PXRD provides a characteristic fingerprint that is unique to the crystalline form of the compound improvedpharma.com. The powder diffraction pattern, consisting of a series of peaks at specific 2θ angles, can be used for phase identification and to distinguish between different polymorphic forms units.itimprovedpharma.com. The experimental powder pattern can be indexed to determine the unit cell parameters, which can then be compared with data obtained from single-crystal diffraction if available nih.gov. PXRD is also a valuable tool for assessing the crystallinity of a sample; amorphous materials will show a broad halo instead of sharp peaks improvedpharma.com.
Table 4: Hypothetical Crystallographic Data for this compound Based on Analogous Structures
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| a (Å) | ~7-13 |
| b (Å) | ~5-11 |
| c (Å) | ~11-20 |
| α (°) | ~90-105 |
| β (°) | ~90-100 |
| γ (°) | ~90-105 |
| Z (molecules per unit cell) | 2 or 4 |
Coordination Chemistry and Ligand Properties of 2 4 Fluorobenzoyl 3 Hydroxypyridine
The 3-Hydroxypyridine (B118123) Moiety as a Versatile Ligand
The 3-hydroxypyridine core is a critical element in directing the coordination behavior of the entire molecule. Its versatility as a ligand stems from its available donor atoms and its response to environmental factors like pH.
The 3-hydroxypyridine moiety typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. The deprotonated form of the hydroxypyridine is isoelectronic with the catecholate dianion, which contributes to its strong binding affinity for various metal ions rsc.org.
The primary binding sites are the pyridinic nitrogen and the hydroxyl oxygen. Coordination through both atoms leads to the formation of stable metal complexes. In the case of iron(III) complexes with substituted 2-benzoylpyridine N(4)-thiosemicarbazones, it has been shown that the ligand coordinates to the iron center through the azomethine nitrogen, pyridyl nitrogen, and thiolate sulfur nih.gov. This highlights the importance of the pyridine nitrogen in the coordination sphere.
| Coordination Site | Description | Significance |
|---|---|---|
| Pyridine Nitrogen | The nitrogen atom of the pyridine ring acts as a Lewis base, donating a lone pair of electrons to the metal center. | Essential for the formation of the chelate ring and contributes to the overall stability of the complex. |
| Hydroxyl Oxygen | Upon deprotonation, the oxygen atom of the hydroxyl group becomes a potent donor, forming a strong bond with the metal ion. | Crucial for the chelation process and is often the primary site of interaction with hard metal ions. |
The coordination behavior of the 3-hydroxypyridine moiety is highly dependent on the pH of the solution. The protonation state of the ligand, specifically the hydroxyl group and the pyridine nitrogen, dictates its ability to coordinate with metal ions. At physiological pH, hydroxypyridinones can deprotonate and act as O,O-chelating ligands, forming stable complexes with various metal ions nih.gov.
The pKa value of the hydroxypyridine nitrogen is a key factor. For a series of ruthenium polypyridyl complexes with a hydroxypyridine ligand, the pKa of the hydroxypyridine nitrogen was determined to be 10.5 rsc.org. This indicates that at lower pH values, the nitrogen atom will be protonated, potentially altering its coordination ability. The protonation state of the hydroxypyridine can change the coordinating ability of the ligand, which in turn affects the properties of the resulting metal complex nih.gov. Changes in pH can lead to tautomeric shifts in the ligand, which can influence its coordinating ability towards metal ions like Fe³⁺ rsc.org.
The binding of ligands can be significantly affected by the protonation states of residues within the binding site biorxiv.org. Molecular dynamics simulations have shown that different protonation states of key residues can lead to different numbers of binding events biorxiv.org.
Role of the Fluorobenzoyl Group in Ligand Design and Coordination
The fluorobenzoyl group at the 2-position of the pyridine ring plays a significant role in modulating the electronic and steric properties of the ligand, thereby influencing its coordination chemistry.
The introduction of fluorine atoms can enhance the biological properties of molecules. For instance, perfluorination of benzamides has been shown to increase binding affinity to certain proteins nih.gov. Fluorine's ability to increase lipophilicity can affect the hydrophobic interactions between the drug molecule and its receptor benthamscience.com. In the context of metallodrug design, fluorinated ligands can modulate the redox properties of the complexes and enhance their biological properties nih.gov.
The electron-withdrawing nature of the fluorine atom can influence the electron density on the pyridine ring and the benzoyl carbonyl group. This can affect the Lewis basicity of the coordinating atoms and, consequently, the stability of the metal complexes. The presence of a fluorobenzoyl group can also introduce steric hindrance, which may influence the geometry of the resulting coordination compounds. Furthermore, the fluorobenzoyl moiety can participate in non-covalent interactions, such as π-π stacking, which can stabilize the crystal structure of the resulting metal complexes nih.gov.
Synthesis and Characterization of Coordination Compounds with Transition Metals
The synthesis of coordination compounds involving 2-(4-fluorobenzoyl)-3-hydroxypyridine and transition metals typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Discrete metal complexes can be prepared by reacting the ligand with metal salts such as chlorides, nitrates, or acetates in solvents like ethanol or methanol. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be controlled to isolate specific metal-ligand complexes. For example, the synthesis of Fe(III) complexes with N'-(4-Chlorobenzoyl)isonicotinohydrazide has been achieved by refluxing the metal and ligand in ethanol scispace.comresearchgate.net. Similarly, various transition metal complexes have been synthesized with Schiff base ligands derived from 2-amino-3-hydroxypyridine nih.gov.
The synthesis of polynuclear iron complexes has been demonstrated using a disubstituted pyridine ligand, where slight modifications in experimental conditions led to the formation of different di-, tri-, and hexanuclear iron species nih.gov.
A variety of spectroscopic and structural techniques are employed to characterize the resulting metal-ligand complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of functional groups, such as the C=O of the benzoyl group and the C-O of the hydroxyl group, upon coordination to a metal ion provide evidence of metal-ligand bond formation scispace.commdpi.com. For instance, a shift in the ν(C=N) and the disappearance of the ν(C=S) bands in the IR spectra of thiosemicarbazone complexes indicate coordination through the nitrogen and deprotonated sulfur atoms mdpi.com.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal center scispace.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide detailed information about the binding mode rsc.org.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of iron(III), EPR spectroscopy can provide information about the electronic structure and the symmetry of the metal ion's environment nih.gov.
| Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Identification of coordinating functional groups and mode of bonding. |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions and coordination geometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed solution structure of diamagnetic complexes. |
| X-ray Crystallography | Precise solid-state structure, including bond lengths and angles. |
| Mass Spectrometry | Molecular weight and composition of the complex. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Electronic structure and environment of paramagnetic metal centers. |
Electronic Structure and Ligand Field Theory in Metal Complexes
The electronic structure of metal complexes containing this compound is fundamental to understanding their spectroscopic, magnetic, and reactive properties. As a bidentate O,N-donor ligand, it coordinates to a central metal ion through the nitrogen atom of the pyridine ring and the oxygen atom of the exocyclic carbonyl group, forming a stable chelate ring. The interaction between the metal's d-orbitals and the ligand's frontier orbitals is effectively described by Ligand Field Theory (LFT), an extension of molecular orbital theory. wikipedia.org
Application of Ligand Field Theory
Ligand Field Theory provides a sophisticated model for describing the covalent character of metal-ligand bonds. wikipedia.org In complexes of this compound, the nitrogen and oxygen donor atoms provide lone pairs of electrons to form sigma (σ) bonds with the appropriate metal orbitals (e.g., d(z²), d(x²-y²), s, and p orbitals). This interaction causes the five degenerate d-orbitals of the metal ion to split into different energy levels. The geometry of the complex dictates the specific pattern of this splitting. libretexts.org
For a pseudo-octahedral complex, which is common for many transition metals, the d-orbitals split into two sets: a lower-energy t₂g set (d(xy), d(xz), d(yz)) and a higher-energy e(g) set (d(z²), d(x²-y²)). libretexts.org The energy separation between these sets is known as the ligand field splitting parameter (Δo). The magnitude of Δo is influenced by several factors, including the identity and oxidation state of the metal ion and the field strength of the ligands. solubilityofthings.com Pyridine-based ligands are generally considered to be of intermediate field strength. wikipedia.org
Beyond σ-bonding, the aromatic pyridine ring and the carbonyl group possess π-orbitals that can interact with the metal's t₂g orbitals. The pyridine ring is a weak π-acceptor, meaning it can accept electron density from the metal's d-orbitals into its π* anti-bonding orbitals. wikipedia.org This metal-to-ligand charge transfer (MLCT) interaction strengthens the metal-ligand bond and increases the value of Δo. wikipedia.org
Spectroscopic Properties and Electronic Transitions
The electronic structure of these complexes can be probed using UV-Visible spectroscopy. The absorption of light promotes electrons from lower-energy orbitals to higher-energy ones, giving rise to characteristic absorption bands. Several types of electronic transitions are possible:
d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., from t₂g to e(g) in an octahedral field). These transitions are typically weak and appear in the visible region of the spectrum, contributing to the color of many transition metal complexes. solubilityofthings.com
Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based d-orbital. These are more common for metals in high oxidation states.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal d-orbital to an empty π* orbital on the ligand. These transitions are typically intense and are favored by metals in low oxidation states and ligands with low-lying π* orbitals, such as pyridine. nih.govacs.org
Intraligand Transitions: These transitions occur between orbitals located primarily on the ligand itself (e.g., π → π* transitions within the aromatic rings) and are often observed in the ultraviolet region. nih.gov
Illustrative Electronic Spectral Data
While specific experimental data for metal complexes of this compound are not extensively detailed in the literature, the following table provides illustrative data typical for analogous Fe(III) and Cu(II) complexes with similar O,N-donor ligands, assuming a pseudo-octahedral geometry.
| Complex (Hypothetical) | Electronic Transition (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| [Fe(L)₃] | ~650 | ~50 | d-d (Spin-forbidden) |
| ~450 | ~1,500 | Ligand-to-Metal Charge Transfer (LMCT) | |
| ~310 | ~25,000 | Intraligand (π → π) | |
| [Cu(L)₂] | ~700 | ~100 | d-d |
| ~380 | ~8,000 | Ligand-to-Metal Charge Transfer (LMCT) | |
| ~295 | ~30,000 | Intraligand (π → π) |
L represents the deprotonated form of this compound.
Magnetic Properties
The electronic configuration, as determined by ligand field theory, also dictates the magnetic properties of the complexes. The magnitude of the d-orbital splitting (Δo) compared to the spin-pairing energy determines whether a complex will be high-spin or low-spin.
High-spin: If Δo is small (weak field ligand), electrons will occupy the higher-energy e(g) orbitals before pairing in the t₂g orbitals, maximizing the number of unpaired electrons.
Low-spin: If Δo is large (strong field ligand), electrons will pair in the lower-energy t₂g orbitals before occupying the e(g) set, minimizing the number of unpaired electrons.
This difference in the number of unpaired electrons leads to distinct paramagnetic behaviors that can be quantified using techniques like magnetic susceptibility measurements.
Molecular Recognition and Structure Interaction Relationship Sir Studies of 2 4 Fluorobenzoyl 3 Hydroxypyridine Derivatives
Principles of Structure-Interaction Relationship Analysis in Molecular Design
Structure-Interaction Relationship (SIR) analysis is a fundamental concept in molecular design and medicinal chemistry, forming a cornerstone of the structure-based drug design approach. It aims to elucidate how the three-dimensional structure of a molecule and its specific chemical features influence its interaction with a biological target, such as a protein or enzyme. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can develop a comprehensive understanding of the key molecular interactions driving the compound's efficacy.
The primary goal of SIR studies is to identify the specific parts of a molecule, known as pharmacophores, that are essential for its biological activity. This involves analyzing various non-covalent interactions between the ligand (the compound) and its target receptor. These interactions include:
Hydrogen Bonds: Crucial for determining the specificity of ligand binding.
Electrostatic (Ionic) Interactions: Strong interactions between charged groups.
π-π Stacking: Interactions between aromatic rings, which can be a significant factor for molecules containing moieties like the benzoyl and pyridine (B92270) rings. nih.gov
SIR analysis relies on an iterative cycle of designing, synthesizing, and testing new derivatives to map the binding site and optimize interactions. This process is often guided by computational techniques and structural biology data, such as X-ray crystallography and NMR spectroscopy, which provide detailed atomic-level views of the ligand-target complex. The insights gained from SIR are critical for rationally designing new molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Contribution of the Fluorobenzoyl Moiety to Ligand-Target Interactions
The fluorobenzoyl moiety, specifically the 4-fluorobenzoyl group present in 2-(4-fluorobenzoyl)-3-hydroxypyridine, plays a multifaceted role in mediating interactions with biological targets. The fluorine atom, despite its small size, is highly electronegative and can significantly alter the electronic properties of the benzoyl ring. This can influence the molecule's ability to participate in various non-covalent interactions.
Key contributions of the fluorobenzoyl moiety include:
Hydrogen Bonding: The carbonyl oxygen of the benzoyl group acts as a hydrogen bond acceptor, a common and critical interaction in ligand-receptor binding.
Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the target's binding pocket.
Dipole-Dipole Interactions: The carbon-fluorine bond is highly polarized, creating a strong dipole moment that can engage in favorable electrostatic interactions within the binding site.
Enhanced Binding Affinity: Studies on other molecular scaffolds, such as pentapeptide derivatives, have shown that a 4-fluorobenzoyl derivative can be the most potent agonist in a series, suggesting the fluorine substitution is optimal for target binding. nih.gov
Conformational Influence: Fluorine substitution can affect the conformation of the benzoyl group. For instance, NMR analysis of some peptides has indicated that fluorine substituents influence the benzoyl conformation, which can be crucial for achieving the correct orientation for binding. nih.gov
π–π Stacking: The aromatic ring of the fluorobenzoyl group can engage in π–π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. Crystal structure analyses of related compounds have demonstrated such stacking interactions, which contribute to the stability of the bound complex. nih.gov
The strategic placement of the fluorine atom at the para-position can also block metabolic oxidation at that site, potentially improving the metabolic stability and pharmacokinetic profile of the compound.
Significance of the 3-Hydroxypyridine (B118123) Scaffold in Modulating Molecular Recognition
The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage in a variety of key interactions that facilitate molecular recognition. As a nitrogen-containing heterocycle, the pyridine ring system can significantly influence a compound's pharmacological profile. dovepress.com
The significance of the 3-hydroxypyridine scaffold stems from several key features:
Hydrogen Bonding Capability: The hydroxyl (-OH) group at the 3-position and the pyridine ring nitrogen are both capable of acting as hydrogen bond donors and acceptors. This dual capability allows for the formation of strong and specific hydrogen bond networks with amino acid residues in a protein's active site, anchoring the ligand in a favorable orientation.
Chelating Properties: The arrangement of the hydroxyl group and the pyridine nitrogen can allow for the chelation of metal ions, which is a critical feature for inhibitors of metalloenzymes.
Modulation of Physicochemical Properties: The pyridine motif can improve a drug's biochemical potency, enhance its permeability across biological membranes, and address issues related to protein binding. dovepress.com
Structural Rigidity and Planarity: The aromatic nature of the pyridine ring provides a rigid scaffold, which can reduce the entropic penalty upon binding to a target. This rigidity helps to pre-organize the key interacting groups in an optimal conformation for binding.
Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, offering the advantage of a nitrogen atom that can act as a hydrogen bond acceptor and improve solubility and other drug-like properties.
In the context of this compound, the 3-hydroxypyridine core acts as a central organizing element, positioning the fluorobenzoyl group for its interactions while simultaneously providing its own critical anchor points for molecular recognition. Studies on related 3-hydroxypyridine-4-one derivatives have highlighted the importance of this scaffold in achieving potent biological activity. researchgate.netnih.gov
Rational Design Principles for Modulating Molecular Interactions Based on SIR Data
Rational design is a strategy that leverages the understanding of a biological target's structure and its interactions with ligands to design new, more effective molecules. Structure-Interaction Relationship (SIR) data provides the empirical foundation for this process. By analyzing which structural modifications lead to increased or decreased activity, researchers can deduce the nature of the binding pocket and formulate principles for designing improved compounds.
Key rational design principles based on SIR data include:
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can alter electronic properties without significantly changing the size of the molecule.
Structure-Based Optimization: Using high-resolution structures of ligand-target complexes to identify empty pockets or opportunities for additional favorable interactions. New functional groups can be added to the ligand scaffold to occupy these pockets and form new hydrogen bonds, hydrophobic contacts, or ionic interactions.
Conformational Restriction: Introducing rigid elements or cyclic structures into a flexible molecule to lock it into its bioactive conformation. This reduces the entropic cost of binding and can lead to a significant increase in affinity and selectivity.
Scaffold Hopping: Replacing the central core of a molecule with a chemically different scaffold while retaining the original pharmacophoric groups. This can lead to new intellectual property and potentially improved drug-like properties.
The development of potent inhibitors often involves a systematic exploration of these principles, guided by computational modeling and experimental testing. researchgate.net This iterative process allows for the fine-tuning of molecular interactions to maximize binding affinity and achieve the desired biological effect.
| Design Principle | Application in Derivative Design | Potential Outcome |
| Bioisosteric Replacement | Substituting the 4-fluoro substituent with other halogens (Cl, Br) or a cyano group. | Modulate electronic and steric properties to optimize halogen or hydrogen bonding. |
| Structure-Based Optimization | Adding substituents to the pyridine ring based on unoccupied space in the target's binding pocket. | Form new, favorable interactions, thereby increasing binding affinity. |
| Conformational Restriction | Fusing a ring to the pyridine scaffold to limit the rotational freedom of the fluorobenzoyl group. | Lock the molecule in its active conformation, improving potency. |
| Scaffold Hopping | Replacing the pyridine ring with another heterocycle (e.g., pyrimidine, pyrazole) while keeping the hydroxyphenyl and fluorobenzoyl groups. | Discover novel chemical series with potentially better properties. |
Computational Docking and Molecular Modeling for Ligand-Target Interactions
Computational docking and molecular modeling are indispensable tools for investigating and predicting how ligands like this compound derivatives interact with their biological targets at an atomic level. mdpi.com These methods simulate the binding process, providing valuable insights that guide the rational design of new compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sciforum.netnih.gov The process involves two main steps:
Sampling: Generating a wide range of possible ligand conformations and orientations within the receptor's binding site.
Scoring: Evaluating these poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted to be the most likely binding mode. sciforum.net
Docking studies can reveal key interactions, such as specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and amino acid residues of the target. arabjchem.org For example, a docking simulation of a 3-hydroxypyridine derivative could show the hydroxyl group forming a hydrogen bond with a specific serine residue, while the fluorobenzoyl ring sits in a hydrophobic pocket lined by leucine and valine residues. researchgate.netnih.gov
Molecular Modeling and Dynamics: Beyond static docking, molecular modeling encompasses a broader range of techniques:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the 3D structural features of a series of compounds with their biological activities to predict the potency of new, untested molecules. arabjchem.orgnih.gov
Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in the ligand-receptor complex over time, providing a dynamic view of the binding event. MD can confirm the stability of binding modes predicted by docking and provide deeper insights into the thermodynamics of binding. nih.gov
These computational approaches are crucial for prioritizing compounds for synthesis, interpreting SIR data, and generating hypotheses about the mechanism of action, thereby accelerating the drug discovery process. mdpi.comnih.gov
| Computational Method | Purpose | Information Gained |
| Molecular Docking | Predict the binding mode and affinity of a ligand to its target. | Key amino acid interactions, binding orientation, binding energy score. nih.gov |
| 3D-QSAR | Correlate molecular structure with biological activity for a series of compounds. | Predictive models for activity; maps highlighting regions where steric or electronic changes affect potency. arabjchem.org |
| Molecular Dynamics | Simulate the time-dependent behavior of the ligand-receptor complex. | Stability of binding interactions, conformational changes upon binding, binding free energy calculations. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorobenzoyl)-3-hydroxypyridine, and how does reaction solvent choice impact yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzoyl chloride with 3-hydroxypyridine derivatives under alkaline conditions. Solvent selection (e.g., dichloromethane with NaOH) significantly affects reaction efficiency and purity due to differences in solubility of intermediates and byproducts. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution but require rigorous post-reaction purification to remove residual solvents .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substitution patterns, particularly the fluorobenzoyl group (δ ~7.8–8.2 ppm for aromatic protons) and hydroxyl-pyridine moiety. Complementary techniques like High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation. LC-MS is useful for detecting degradation products during stability studies .
Q. How does the fluorobenzoyl group influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer : The electron-withdrawing fluorine atom increases the compound’s lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Stability assays (e.g., pH-dependent hydrolysis studies) reveal susceptibility to esterase-mediated cleavage in biological matrices. Pre-formulation studies using buffered solutions (pH 1–9) and simulated gastric fluid are recommended to assess degradation kinetics .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme source, substrate concentration). Systematic structure-activity relationship (SAR) studies, combined with molecular docking simulations, can clarify the role of substituents. For instance, replacing the 3-hydroxyl group with methoxy alters hydrogen-bonding interactions with target proteins, as observed in fluorophenyl-pyridine analogs .
Q. How can microbial degradation pathways inform the compound’s environmental persistence and metabolic stability?
- Methodological Answer : Aerobic degradation studies using Agrobacterium sp. strains (e.g., DW-1) reveal intermediates like 2,5-dihydroxypyridine and fumaric acid via LC-MS. Enzyme activity assays (e.g., hydroxylase activity) help map metabolic pathways. These findings guide the design of environmentally benign derivatives and predict in vivo metabolite profiles .
Q. What experimental designs are optimal for evaluating the compound’s in vivo toxicity and pharmacokinetics?
- Methodological Answer : Use a tiered approach:
- In vitro : Hepatocyte viability assays (e.g., HepG2 cells) and CYP450 inhibition screening.
- In vivo : Rodent models with LC-MS/MS quantification of plasma/tissue concentrations.
- Advanced : Isotope-labeled analogs (e.g., ¹⁸F or ¹³C) for tracking biodistribution via PET/MRI. Dose-ranging studies must account for species-specific metabolic differences, as seen in fluorinated pyrrolidine derivatives .
Q. How does the 3-hydroxypyridine moiety affect binding to metalloenzymes compared to non-hydroxylated analogs?
- Methodological Answer : The hydroxyl group acts as a metal-chelating ligand, enhancing affinity for Zn²⁺-dependent enzymes (e.g., matrix metalloproteinases). Competitive binding assays using EDTA and site-directed mutagenesis of enzyme active sites validate this mechanism. Crystallographic data from related compounds (e.g., 4-fluorophenyl-pyridine carboxylates) support chelation-driven inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
